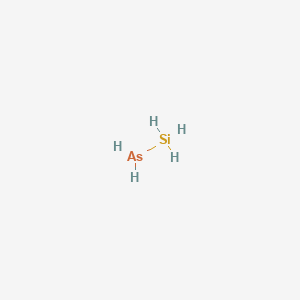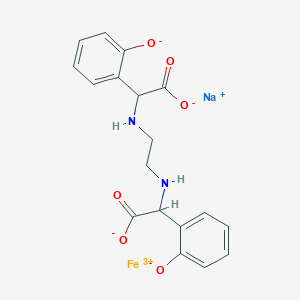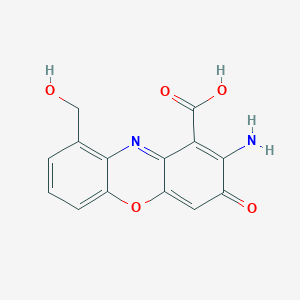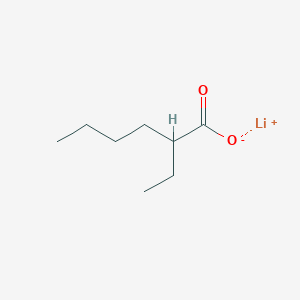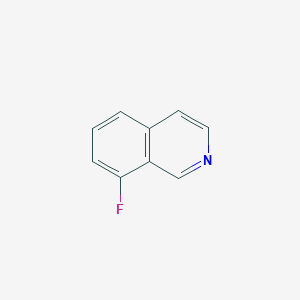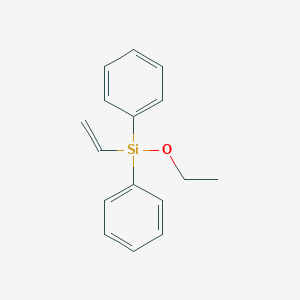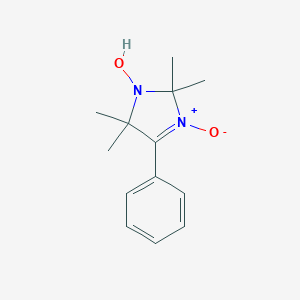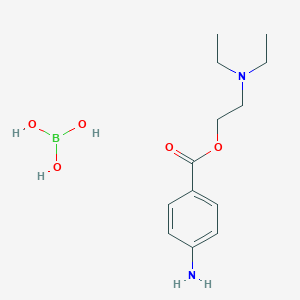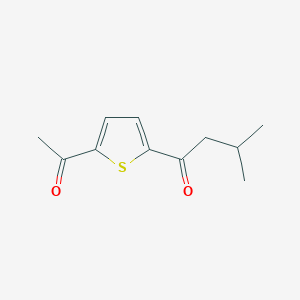
1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone, also known as Sulcatone, is an organic compound with a strong fruity and musky odor. It is commonly used in the fragrance industry as a key ingredient in perfumes and other scented products. This compound has also been the subject of scientific research due to its unique properties and potential applications in various fields.
作用機序
The mechanism of action of 1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone is not fully understood, but it is believed to act through several different pathways. In the case of its insecticidal properties, it is thought to disrupt the insect's nervous system, leading to paralysis and death. In the case of its antimicrobial properties, it is believed to inhibit the growth and reproduction of bacteria and fungi.
生化学的および生理学的効果
1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone has been shown to have several biochemical and physiological effects. In studies conducted on rats, it has been shown to have a sedative effect, reducing locomotor activity and inducing sleep. It has also been shown to have anxiolytic properties, reducing anxiety and stress in mice.
実験室実験の利点と制限
One advantage of using 1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone in lab experiments is its strong odor, which makes it easy to detect and quantify. However, its strong odor can also be a limitation, as it may interfere with other experiments being conducted in the same area. Another limitation is its potential toxicity, which must be taken into account when handling and working with this compound.
将来の方向性
There are several future directions for research on 1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone. One area of interest is its potential use as a natural insecticide in agricultural settings. Further studies are needed to determine its efficacy and safety in this application. Another area of interest is its potential use as an anti-inflammatory and analgesic agent in medicine. Studies are needed to further elucidate its mechanism of action and potential therapeutic applications. Finally, more research is needed to fully understand the biochemical and physiological effects of 1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone, especially in the areas of sleep and anxiety.
合成法
The synthesis of 1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone involves the reaction of 2-acetylthiophene with isobutyraldehyde in the presence of a catalyst such as sodium hydroxide. This reaction results in the formation of 1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone, which can be purified through distillation or other methods.
科学的研究の応用
1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone has been studied extensively for its potential applications in various fields. In the field of agriculture, it has been shown to have insecticidal properties against several pest species, including the western flower thrips and the sweet potato whitefly. This compound has also been studied for its potential use as a pheromone in pest management strategies.
In the field of medicine, 1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone has been shown to have antimicrobial properties against several bacterial and fungal species. It has also been studied for its potential use as an anti-inflammatory and analgesic agent.
特性
CAS番号 |
18282-21-8 |
|---|---|
製品名 |
1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone |
分子式 |
C11H14O2S |
分子量 |
210.29 g/mol |
IUPAC名 |
1-(5-acetylthiophen-2-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C11H14O2S/c1-7(2)6-9(13)11-5-4-10(14-11)8(3)12/h4-5,7H,6H2,1-3H3 |
InChIキー |
IKFYKIYYGSSHEH-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C1=CC=C(S1)C(=O)C |
正規SMILES |
CC(C)CC(=O)C1=CC=C(S1)C(=O)C |
同義語 |
1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



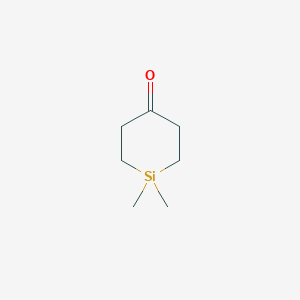
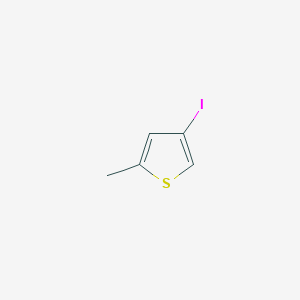
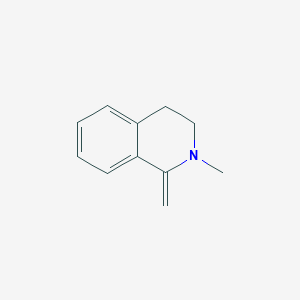
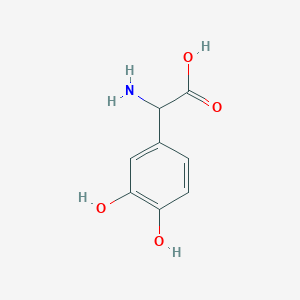
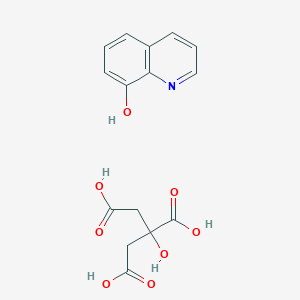
![N,N-Dimethylbenzo[c]cinnolin-1-amine](/img/structure/B92592.png)
